4-Desmethoxy-4-chloro Omeprazole
Overview
Description
4-Desmethoxy-4-chloro Omeprazole is a chemical compound with the molecular formula C16H16ClN3O2S. It is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by the presence of a chlorine atom and the absence of a methoxy group compared to omeprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy-4-chloro Omeprazole typically involves the modification of omeprazole. One common method includes the chlorination of omeprazole followed by the removal of the methoxy group. The reaction conditions often involve the use of chlorinating agents and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4-Desmethoxy-4-chloro Omeprazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the compound, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the compound’s structure.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions typically use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
4-Desmethoxy-4-chloro Omeprazole has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of proton pump inhibitors.
Biology: The compound is studied for its effects on cellular processes, particularly those involving proton pumps.
Medicine: Research focuses on its potential as a therapeutic agent, exploring its efficacy and safety compared to other proton pump inhibitors.
Mechanism of Action
The mechanism of action of 4-Desmethoxy-4-chloro Omeprazole involves the inhibition of the H+/K+ ATPase enzyme, commonly known as the proton pump. By binding to this enzyme, the compound prevents the final step in the production of gastric acid, thereby reducing acid secretion in the stomach. This mechanism is similar to that of omeprazole, but the presence of the chlorine atom and the absence of the methoxy group may influence its binding affinity and efficacy .
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: A stereoisomer of omeprazole with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: 4-Desmethoxy-4-chloro Omeprazole is unique due to its specific structural modifications. The absence of the methoxy group and the presence of the chlorine atom may result in different pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-9-7-18-14(10(2)15(9)17)8-23(21)16-19-12-5-4-11(22-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPUBIBIWJUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863029-89-4 | |
Record name | 4-Desmethoxy-4-chloroomeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863029894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DESMETHOXY-4-CHLOROOMEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2326913HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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